molecular formula C23H32Cl2NO6P B1671315 Estramustinphosphat CAS No. 4891-15-0

Estramustinphosphat

Katalognummer B1671315
CAS-Nummer: 4891-15-0
Molekulargewicht: 520.4 g/mol
InChI-Schlüssel: ADFOJJHRTBFFOF-RBRWEJTLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Estramustine phosphate is an antineoplastic agent used for the management of metastatic and/or progressive prostate cancer . It is a steroid phosphate which is the 17-O-phospho derivative of estramustine . It is also referred to as estradiol 3-[bis(2-chloroethyl)carbamate] 17-(dihydrogen phosphate), disodium salt, monohydrate .


Synthesis Analysis

Estramustine phosphate is synthesized through a two-step, one-pot procedure based on the reaction of N, N - bis (2-chloroethyl)carbamoyl chloride with the commercially available [2,4,16,16- 2 H 4 ]estrone or [2,4,16,16,17- 2 H 5 ]estradiol .


Molecular Structure Analysis

Estramustine phosphate is a steroid phosphate, a carbamate ester, and an organochlorine compound . It is functionally related to an estramustine .


Chemical Reactions Analysis

In vivo, the nitrogen mustard component of Estramustine phosphate is active and can alkylate DNA and other cellular components of rapidly dividing cells .


Physical And Chemical Properties Analysis

Estramustine phosphate is a steroid phosphate which is the 17-O-phospho derivative of estramustine. It is a steroid phosphate, a carbamate ester, and an organochlorine compound .

Wissenschaftliche Forschungsanwendungen

Behandlung von Prostatakrebs

EMP wird hauptsächlich zur Behandlung von Prostatakrebs bei Männern eingesetzt. Es wirkt als Dual-Agent und bietet sowohl Chemotherapie als auch Hormontherapie . EMP ist ein Prodrug, das metabolisch in aktive Formen umgewandelt wird, die auf Krebszellen, insbesondere auf Östrogenrezeptor-positive Zellen, abzielen. Dieser duale Mechanismus ermöglicht einen gezielten Ansatz zur Behandlung von Prostatakrebs, der das Wachstum und die Proliferation von Krebszellen reduziert.

Entzündungshemmende Anwendungen

Synthetische Steroide, darunter Estramustin, werden zu ihren entsprechenden Natriumphosphaten entwickelt, um Entzündungen zu behandeln . Die entzündungshemmenden Eigenschaften von EMP machen es zu einer wertvollen Verbindung in der Forschung und Entwicklung von Behandlungen für verschiedene entzündliche Erkrankungen.

Strahlenschutz-Eigenschaften

Es wurde festgestellt, dass EMP strahlenschutz-Eigenschaften besitzt . Dies macht es zu einer Verbindung von Interesse bei der Entwicklung von Schutzmitteln gegen strahleninduzierte Schäden, die in verschiedenen medizinischen Behandlungen und Umgebungen mit hoher Strahlenbelastung ein erhebliches Problem darstellen können.

Arzneimittelentwicklung

Als phosphorhaltiges Medikament gehört EMP zu einer Klasse von Therapeutika, die oft als Prodrugs mit verbesserter Selektivität und Bioverfügbarkeit konzipiert werden . Die Forschung an den strukturellen Merkmalen und biologischen Mechanismen von EMP kann die Entwicklung neuer Medikamente mit reduzierten Nebenwirkungen und Toxizität unterstützen.

Biologisches Analogen-Forschung

EMP dient als biologisches Analogon, das endogene Materialien und antagonistische Endoenzym-Supplemente nachahmt . Diese Anwendung ist entscheidend für die Untersuchung biologischer Prozesse und die Entwicklung von Behandlungen, die mit diesen Prozessen interagieren oder sie modifizieren können.

Chemotherapeutische Forschung

Die cytostatische Natur von EMP, die auf seine Stickstofflost-Bindung zurückzuführen ist, macht es zu einem interessanten Forschungsobjekt in der chemotherapeutischen Forschung . Studien konzentrieren sich darauf, wie EMP zur Unterdrückung des Fortschreitens von Krebszellen eingesetzt werden kann und liefern Erkenntnisse zur Entwicklung neuer Chemotherapeutika.

Wirkmechanismus

Target of Action

Estramustine phosphate primarily targets the Estrogen receptor beta . This receptor is a protein within cells that is activated by the hormone estrogen and can bind more selectively to active estrogen receptors .

Mode of Action

Estramustine phosphate is a derivative of estradiol with a nitrogen mustard moiety, giving it alkylating properties . In vivo, the nitrogen mustard component becomes active and can alkylate DNA and other cellular components (such as tubulin components) of rapidly dividing cells . This causes DNA strand breaks or miscoding events .

Biochemical Pathways

The primary biochemical pathway affected by estramustine phosphate involves the alkylation of DNA or other cellular components . This alkylation leads to DNA damage in rapidly dividing cancerous cells, causing cell death and ideally, tumor shrinkage .

Pharmacokinetics

Estramustine phosphate is readily absorbed from the gastrointestinal tract, with a bioavailability of 44–75% as estramustine and estromustine . It is metabolized in the liver and intestines into several metabolites, including estramustine, estromustine, estradiol, estrone, phosphoric acid, and normustine . The elimination half-life of estramustine phosphate is approximately 1.27 hours . It is excreted in bile and feces .

Result of Action

The result of estramustine phosphate’s action is the induction of apoptosis and cell death in rapidly dividing cells . This is achieved through the alkylation of DNA and other cellular components, leading to DNA strand breaks or miscoding events . This causes DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage .

Action Environment

The action of estramustine phosphate can be influenced by environmental factors. For instance, it has been found that the early recommendations of drug administration together with food or milk were inappropriate, since calcium-containing food and antacids hamper drug uptake . This may have obscured results from earlier clinical studies with estramustine phosphate .

Safety and Hazards

Estramustine phosphate can cause nausea, vomiting, gynecomastia, feminization, demasculinization, sexual dysfunction, blood clots, and cardiovascular complications . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Zukünftige Richtungen

Estramustine phosphate is an active drug in advanced breast cancer after failure with taxanes and anthracyclines, whose tolerance profile appears favourable . It is also considered as a safe treatment option with some effectiveness for castration-resistant prostate cancer patients who did not undergo cytotoxic chemotherapy .

Eigenschaften

IUPAC Name

[(8R,9S,13S,14S,17S)-13-methyl-17-phosphonooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32Cl2NO6P/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30)/t18-,19-,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFOJJHRTBFFOF-RBRWEJTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl2NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048667
Record name Estramustine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4891-15-0
Record name Estramustine phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4891-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estramustine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estramustine phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14674
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ESTRAMUSTINE PHOSPHATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Estramustine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-triene-3,17β-diol 3-[bis(2-chloroethyl)carbamate] 17-(dihydrogen phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.193
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRAMUSTINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUZ9585Y7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estramustine phosphate
Reactant of Route 2
Estramustine phosphate
Reactant of Route 3
Reactant of Route 3
Estramustine phosphate
Reactant of Route 4
Reactant of Route 4
Estramustine phosphate
Reactant of Route 5
Estramustine phosphate
Reactant of Route 6
Estramustine phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.